molecular formula C9H14N2O2 B1450393 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1506808-40-7

2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1450393
M. Wt: 182.22 g/mol
InChI Key: PKNOIJXWPQVDID-UHFFFAOYSA-N
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Description

“2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains a propanoic acid group, which is a carboxylic acid consisting of three carbons (C3H6O2) .


Chemical Reactions Analysis

The chemical reactions involving “2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid” are not explicitly mentioned in the available resources. Pyrazoles, in general, are known to react with various compounds and participate in a wide range of chemical reactions .

Scientific Research Applications

Corrosion Inhibition

Research has identified derivatives of 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid as effective corrosion inhibitors for steel in acidic environments. A study by Missoum et al. (2013) found that bipyrazolic derivatives exhibit high corrosion inhibition efficiency, exceeding 95% at low concentrations. The protection mechanism was attributed to cathodic inhibition by polarization and charge transfer, with adherence to the Langmuir adsorption isotherm. Quantum chemical calculations supported the experimental findings, linking inhibition efficiency to the molecular structure of the inhibitors (Missoum et al., 2013).

Catalytic Properties

In another study, Boussalah et al. (2009) synthesized and examined the catalytic properties of pyrazole-based ligands derived from the compound. The copper (II) complexes of these ligands showed potential as catalysts for the oxidation of catechol to quinone under ambient conditions. The rate of oxidation varied across the complexes, demonstrating the influence of the ligand structure on catalytic activity (Boussalah et al., 2009).

Organic Synthesis and Antimicrobial Activity

Research into the compound's derivatives has also contributed to the field of organic synthesis and antimicrobial activity. A study by Govindaraju et al. (2012) evaluated the antimicrobial and antioxidant activities of a series of 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters. The compounds displayed promising antibacterial and antifungal activity against various organisms, along with antioxidant properties. The research highlighted the potential of these derivatives in medical applications, particularly in the treatment of infectious diseases and as antioxidant agents (Govindaraju et al., 2012).

properties

IUPAC Name

2,2-dimethyl-3-(4-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-4-10-11(5-7)6-9(2,3)8(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNOIJXWPQVDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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